4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine
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Overview
Description
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine is a versatile chemical compound with a unique structure that enables it to be employed in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine typically involves the reaction of morpholine with pyridazin-3-yloxy-pyrrolidin-1-yl-methanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of new compounds with potential therapeutic applications.
Biology: Employed in studies to understand biological processes and interactions at the molecular level.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its pharmacological properties.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Pyrrolidine derivatives
- Pyridazinone derivatives
- Morpholine derivatives
Uniqueness
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine is unique due to its combination of the morpholine, pyridazinone, and pyrrolidine moieties. This unique structure allows it to exhibit a wide range of biological and chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
morpholin-4-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-3-11(10-17)20-12-2-1-4-14-15-12/h1-2,4,11H,3,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIIGVOOWVTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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